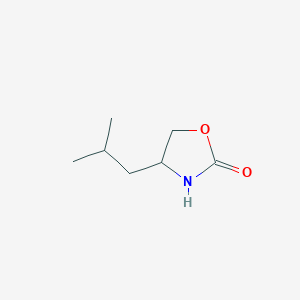
(R)-4-Isobutyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-Isobutyloxazolidin-2-one is a chiral auxiliary used in asymmetric synthesis. It is a white solid with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol. This compound has gained significant attention in the scientific community due to its ability to enhance the enantioselectivity of various reactions.
Mécanisme D'action
The mechanism of action of (R)-4-Isobutyloxazolidin-2-one involves the formation of a complex with the substrate, which results in the formation of a chiral intermediate. This intermediate undergoes a reaction, and the chiral auxiliary is then removed to yield the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-4-Isobutyloxazolidin-2-one. However, it has been reported to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-4-Isobutyloxazolidin-2-one as a chiral auxiliary has several advantages. It is easy to synthesize, stable, and can be easily removed from the reaction mixture. Additionally, it has been found to be highly effective in enhancing enantioselectivity. However, the use of this compound also has some limitations. It can be expensive, and the removal of the chiral auxiliary can sometimes be challenging.
Orientations Futures
There are several future directions for the use of (R)-4-Isobutyloxazolidin-2-one in asymmetric synthesis. One area of interest is the development of new and more efficient synthesis methods. Additionally, there is a need to explore the use of this compound in the synthesis of new pharmaceuticals and natural products. Finally, there is a need for more research on the biochemical and physiological effects of (R)-4-Isobutyloxazolidin-2-one.
In conclusion, (R)-4-Isobutyloxazolidin-2-one is a chiral auxiliary that has gained significant attention in the scientific community due to its ability to enhance the enantioselectivity of various reactions. Its synthesis method is efficient and reliable, and it has been extensively used in asymmetric synthesis. While there is limited information available on its biochemical and physiological effects, it has been reported to be non-toxic and non-carcinogenic. The use of (R)-4-Isobutyloxazolidin-2-one has several advantages, but it also has some limitations. There are several future directions for the use of this compound in asymmetric synthesis, and further research is needed in this area.
Méthodes De Synthèse
The synthesis of (R)-4-Isobutyloxazolidin-2-one involves the reaction of isobutyric acid with hydroxylamine in the presence of a catalyst. The resulting product is then treated with phosgene to form the desired compound. This synthesis method has been widely used in laboratories and has been proven to be efficient and reliable.
Applications De Recherche Scientifique
(R)-4-Isobutyloxazolidin-2-one has been extensively used as a chiral auxiliary in asymmetric synthesis. It has been found to enhance the enantioselectivity of various reactions such as aldol reactions, Diels-Alder reactions, and Michael additions. This compound has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
IUPAC Name |
(4R)-4-(2-methylpropyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOAHLJDKWZJPD-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Isobutyloxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)
![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)



